Cas no 1956-30-5 (3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine)
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine Chemical and Physical Properties
Names and Identifiers
-
- Uridine,2'-deoxy-5-iodo-, 3',5'-diacetate
- 3',5'-DIACETYL-5-IODO-2'-DEOXYURIDINE
- 3',5'-Di-O-Acetyl-5-Iodo-2'-Deoxyuridine
- 3,5'-DI-O-ACETYL-5-IODO-2'-DEOXYURIDINE
- 2'-deoxy-5-iodouridine 3',5'-diacetate
- 3'',5''-Diacetyl-5-iododeoxyuridine
- 3',5'-Di-O-Ac-5-I-2'-dU
- 3',5'-di-O-acetyl-2'-deoxy-5-iodo-uridine
- 3',5'-O-diacetyl-5-iodo-2'-deoxyuridine
- 3-5-DI-O-ACETYL-5-IODO-2-DEOXYURIDINE CR YSTALLINE
- 5-iodo-2'-deoxyuridine 3',5'-diacetate
- 5-iodo-3',5'-di-O-acetyl-2'-deoxyuridine
- 5-Iodo-3'-O,5'-O-diacetyl-2'-deoxyuridine
- 5-Iodo-3',5-O-diacetyl-2'-deoxyuridine
- ((2R,3S,5R)-3-acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylacetate
- A855450
- LVDYIZDWXVFTQG-HBNTYKKESA-N
- BS-52071
- 3',5'-di-o-acetyl-2'-deoxy-5-iodouridine
- [(2R,3S,5R)-3-(acetyloxy)-5-(5-iodo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate
- MFCD00038054
- SCHEMBL4182515
- EINECS 217-799-9
- 1956-30-5
- NS00046621
- E78322
- Uridine,2'-deoxy-5-iodo-,3',5'-diacetate
- [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- ((2R,3S,5R)-3-acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
- CS-0196936
- 2''-Deoxy-5-iodouridine 3'',5''-diacetate
- 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine
-
- MDL: MFCD00038054
- Inchi: 1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1
- InChI Key: LVDYIZDWXVFTQG-HBNTYKKESA-N
- SMILES: IC1C(NC(N(C=1)[C@H]1C[C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)=O)=O
Computed Properties
- Exact Mass: 437.99200
- Monoisotopic Mass: 437.992394
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 565
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.1
- Topological Polar Surface Area: 111
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.81
- Melting Point: 156-158 ºC
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.612
- PSA: 116.69000
- LogP: -0.07650
- Solubility: Not determined
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine Security Information
- Safety Instruction: S24/25
- Storage Condition:-20°C
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D422505-10mg |
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine |
1956-30-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D422505-50mg |
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine |
1956-30-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D422505-100mg |
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine |
1956-30-5 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM165693-1g |
((2R,3S,5R)-3-acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate |
1956-30-5 | 97% | 1g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y1226268-1g |
((2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate |
1956-30-5 | 95% | 1g |
$400 | 2024-06-03 | |
| abcr | AB525162-250 mg |
5-Iodo-3',5-O-diacetyl-2'-deoxyuridine; . |
1956-30-5 | 250mg |
€219.00 | 2023-06-14 | ||
| abcr | AB525162-1 g |
5-Iodo-3',5-O-diacetyl-2'-deoxyuridine; . |
1956-30-5 | 1g |
€473.80 | 2023-06-14 | ||
| abcr | AB525162-250mg |
5-Iodo-3',5-O-diacetyl-2'-deoxyuridine; . |
1956-30-5 | 250mg |
€219.00 | 2025-02-20 | ||
| abcr | AB525162-1g |
5-Iodo-3',5-O-diacetyl-2'-deoxyuridine; . |
1956-30-5 | 1g |
€473.80 | 2025-02-20 | ||
| Ambeed | A422592-100mg |
((2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate |
1956-30-5 | 97% | 100mg |
$72.0 | 2025-02-25 |
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine Suppliers
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine Related Literature
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Gwéna?lle Hervé,Guillaume Sartori,Gérald Enderlin,Grahame Mackenzie,Christophe Len RSC Adv. 2014 4 18558
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2. Infrared studies of ethanol adsorbed on porous glassAlan Metcalfe,S. Ude Shankar J. Chem. Soc. Faraday Trans. 1 1978 74 1945
Additional information on 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine
Professional Introduction to 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine (CAS No. 1956-30-5)
3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine (CAS No. 1956-30-5) is a specialized nucleoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and molecular biology due to its unique structural and functional properties. This compound, characterized by the presence of an iodo group at the 5-position of the uridine ring and acetyl groups at the 3' and 5' positions, serves as a versatile intermediate in synthetic biology and drug development. Its applications span across various domains, including antiviral research, nucleic acid analog synthesis, and diagnostic probes, making it a subject of extensive scientific exploration.
The structural configuration of 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine distinguishes it from conventional nucleosides through the introduction of an iodine atom, which enhances its reactivity and utility in cross-coupling reactions. This feature is particularly valuable in the synthesis of modified nucleotides that mimic natural nucleosides but exhibit improved stability or altered biological activity. The acetyl groups at the 3' and 5' positions further modulate the compound's solubility and reactivity, facilitating its incorporation into complex molecular architectures.
In recent years, 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine has been widely utilized in the development of antiviral agents, particularly those targeting RNA viruses. The iodo group at the 5-position of the uridine ring allows for facile participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position. This modularity has been exploited to generate novel nucleoside analogs with enhanced antiviral efficacy and reduced toxicity. For instance, studies have demonstrated its role in synthesizing modified uridines that exhibit potent inhibitory effects against viruses such as influenza and hepatitis C.
Moreover, 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine has found applications in diagnostic imaging and therapeutic agents due to its ability to be incorporated into nucleic acid sequences without altering their fundamental structure. This property makes it an attractive candidate for developing radiolabeled probes used in positron emission tomography (PET) scans. Researchers have leveraged its reactivity to introduce radioactive isotopes such as iodine-125 or iodine-131, facilitating high-resolution imaging of biological processes. The acetyl groups also enhance its stability under physiological conditions, ensuring prolonged retention within biological systems.
The compound's significance extends to the field of synthetic biology, where it serves as a building block for constructing artificial nucleic acids with tailored functionalities. By modifying the iodo group or introducing additional functional moieties via cross-coupling reactions, scientists can create nucleoside analogs with novel properties. These modifications have been explored in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), which are pivotal tools for gene silencing therapies. The acetyl groups contribute to improved pharmacokinetic profiles by enhancing cell membrane permeability and reducing degradation by enzymes such as cytidine deaminases.
Recent advancements in computational chemistry have further highlighted the potential of 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine as a scaffold for drug discovery. Molecular modeling studies have revealed its favorable interactions with viral polymerases and enzymes involved in DNA replication, providing insights into its mechanism of action. These insights have guided the design of next-generation antiviral drugs with enhanced specificity and potency. Additionally, computational approaches have been employed to predict optimal reaction conditions for synthesizing derivatives of this compound, streamlining the drug development process.
The role of 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine in therapeutic applications has also been complemented by its use as a precursor for synthesizing prodrugs. By incorporating this compound into larger molecular frameworks, researchers can develop prodrugs that release active pharmaceutical ingredients under specific physiological conditions. This approach has been particularly effective in enhancing bioavailability and reducing side effects associated with conventional drugs. The acetyl groups play a crucial role in stabilizing these prodrugs during storage while facilitating their conversion into active forms within target tissues.
In conclusion,3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine (CAS No. 1956-30-5) represents a cornerstone in modern pharmaceutical chemistry and molecular biology. Its unique structural features enable diverse applications across antiviral drug development, diagnostic imaging, synthetic biology, and prodrug design. As research continues to uncover new methodologies for modifying nucleoside derivatives,3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine is poised to remain at the forefront of innovation in medicinal chemistry and biotechnology.
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